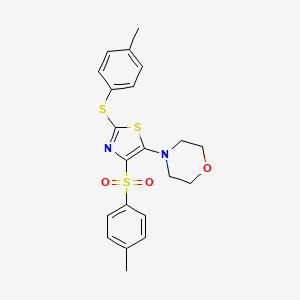

4-(2-(p-Tolylthio)-4-tosylthiazol-5-yl)morpholine

Description

Properties

IUPAC Name |

4-[2-(4-methylphenyl)sulfanyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-yl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S3/c1-15-3-7-17(8-4-15)27-21-22-19(20(28-21)23-11-13-26-14-12-23)29(24,25)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVMBQKKPFYDJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=NC(=C(S2)N3CCOCC3)S(=O)(=O)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(p-Tolylthio)-4-tosylthiazol-5-yl)morpholine typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of p-tolylthiol with a suitable thiazole precursor under controlled conditions. The tosylation of the thiazole ring is achieved using tosyl chloride in the presence of a base such as pyridine. Finally, the morpholine ring is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-(p-Tolylthio)-4-tosylthiazol-5-yl)morpholine undergoes various chemical reactions, including:

Oxidation: The p-tolylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The tosyl group can be reduced under specific conditions to yield the corresponding thiol.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions, allowing for further functionalization

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-(2-(p-Tolylthio)-4-tosylthiazol-5-yl)morpholine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-(2-(p-Tolylthio)-4-tosylthiazol-5-yl)morpholine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The p-tolylthio and tosyl groups can enhance the compound’s binding affinity and specificity. The morpholine ring can further influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 4-(2-(p-Tolylthio)-4-tosylthiazol-5-yl)morpholine, we compare it with structurally related thiazole and thiadiazole derivatives from the literature (Table 1). Key differences in substituents, synthesis, and bioactivity are highlighted.

Table 1: Structural and Functional Comparison of Thiazole/Thiadiazole Derivatives

Key Observations:

Structural Variations: The target compound’s tosyl group distinguishes it from sulfanyl-substituted analogs (e.g., ’s thiadiazole). Sulfonyl groups typically increase polarity and metabolic stability compared to sulfanyl groups .

Biological Activity: Morpholine-containing thiadiazoles () exhibit potent antituberculosis activity, hinting that the target compound’s morpholine-thiazole core could be explored for similar applications .

Physicochemical Properties :

- Crystallographic data from and highlight the role of substituents in packing efficiency and stability. The target compound’s tosyl group may promote crystallinity, though experimental confirmation is needed .

Research Implications

The absence of biological data for 4-(2-(p-Tolylthio)-4-tosylthiazol-5-yl)morpholine underscores the need for further studies. Additionally, DFT studies (as in ) may elucidate electronic properties influencing reactivity .

Biological Activity

4-(2-(p-Tolylthio)-4-tosylthiazol-5-yl)morpholine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, a morpholine moiety, and substituents that enhance its reactivity and solubility. This article aims to detail the biological activity of this compound, exploring its pharmacological properties, synthesis, characterization, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-(2-(p-Tolylthio)-4-tosylthiazol-5-yl)morpholine is . The compound’s structure includes:

- Thiazole ring : Contributes to its biological activity.

- Morpholine ring : Enhances solubility and bioavailability.

- p-Tolylthio group : Increases reactivity towards biological targets.

- Tosyl group : Provides additional functional properties.

Synthesis

The synthesis of 4-(2-(p-Tolylthio)-4-tosylthiazol-5-yl)morpholine typically involves nucleophilic aromatic substitution reactions. Key steps include:

- Formation of the thiazole core : Utilizing appropriate thiazole precursors.

- Introduction of the p-tolylthio group : Achieved through thiolation reactions.

- Attachment of the morpholine moiety : Conducted via nucleophilic substitution.

Each step requires optimization to ensure high yields and purity of the final product.

Biological Activity

Research indicates that 4-(2-(p-Tolylthio)-4-tosylthiazol-5-yl)morpholine exhibits several notable biological activities:

- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.

- Anticancer Potential : Preliminary studies suggest cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, contributing to its therapeutic potential.

Table 1: Comparative Biological Activities

| Compound Name | Activity Type | Notable Findings |

|---|---|---|

| 4-(2-(p-Tolylthio)-4-tosylthiazol-5-yl)morpholine | Antimicrobial | Effective against Gram-positive bacteria |

| 2-Amino-4-thiazolecarboxylic acid | Anti-inflammatory | Exhibits significant reduction in inflammation markers |

| 4-Methylthiazole | Antimicrobial | Known for broad-spectrum antimicrobial properties |

Case Studies

Several case studies have highlighted the biological activity of related compounds:

- Anticancer Studies : A study demonstrated that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting that 4-(2-(p-Tolylthio)-4-tosylthiazol-5-yl)morpholine may have similar effects due to its structural features.

- Enzyme Interaction Studies : Research focusing on enzyme inhibition showed that compounds with similar structures can effectively inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

- In Vivo Assays : Preliminary in vivo studies indicated promising results regarding the safety profile and efficacy of thiazole derivatives in animal models, paving the way for further exploration of 4-(2-(p-Tolylthio)-4-tosylthiazol-5-yl)morpholine.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(2-(p-Tolylthio)-4-tosylthiazol-5-yl)morpholine, and how can purity be ensured?

- Methodology : Synthesis typically involves multi-step pathways, including:

- Step 1 : Cyclization of triazole precursors with morpholine derivatives under reflux conditions (e.g., using ethanol or THF as solvents) .

- Step 2 : Nucleophilic substitution at the thiazole core, introducing p-tolylthio and tosyl groups via coupling agents like EDCI or DCC .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is standard. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and TLC monitoring (Rf ~0.5 in ethyl acetate) .

Q. How can the structure of this compound be unambiguously confirmed?

- Analytical Techniques :

- NMR : Compare - and -NMR spectra to reference data (e.g., morpholine protons at δ 3.6–3.8 ppm; thiazole carbons at ~150–160 ppm) .

- IR Spectroscopy : Key peaks include S=O (tosyl) at ~1350 cm, C-N (morpholine) at ~1250 cm, and C-S (thioether) at ~650 cm .

- X-ray Crystallography : For definitive confirmation, single-crystal X-ray diffraction (e.g., space group P/c, unit cell parameters a=10.2 Å, b=12.4 Å) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS .

- Stability : Stable at room temperature for >6 months when stored desiccated. Avoid prolonged exposure to light or moisture to prevent sulfoxide formation .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic properties and reaction mechanisms of this compound?

- DFT Calculations : Use Gaussian 09 with B3LYP/6-311+G(d,p) basis set to optimize geometry, calculate HOMO-LUMO gaps (~4.5 eV), and predict nucleophilic/electrophilic sites .

- Mechanistic Insights : Simulate intermediates in sulfonylation or thioether bond cleavage using transition-state modeling (e.g., Gibbs free energy barriers of ~25 kcal/mol) .

Q. How can researchers investigate its potential as an enzyme inhibitor (e.g., HDACs or kinases)?

- In Vitro Assays :

- HDAC Inhibition : Fluorescent assay using HeLa cell lysates (substrate: Boc-Lys(Ac)-AMC; IC determination) .

- Kinase Profiling : Screen against a panel of 50 kinases (e.g., EGFR, VEGFR2) at 1 µM concentration .

Q. How should contradictory data (e.g., variable bioactivity across studies) be addressed?

- Systematic Re-evaluation :

- Reproducibility : Verify assay conditions (e.g., cell line specificity, ATP concentration in kinase assays) .

- Structural Variants : Compare analogs (e.g., replacing tosyl with mesyl) to isolate structure-activity relationships .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.